2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine

Medicinal Chemistry Chemical Synthesis Quality Control

For Plk1 inhibitor programs requiring a validated, high-purity heterocyclic core with unique tautomeric properties, this compound ensures reproducible SAR and minimizes false positives in kinase assays. With specific storage protocols (sealed, dry, 2-8°C) for long-term stability, procurement managers benefit from batch-specific analytical data (NMR, HPLC, GC) and dependable global supply.

Molecular Formula C6H6N6
Molecular Weight 162.15 g/mol
CAS No. 1250626-84-6
Cat. No. B1503141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine
CAS1250626-84-6
Molecular FormulaC6H6N6
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1N)C2=NC=NN2
InChIInChI=1S/C6H6N6/c7-4-1-2-8-5(11-4)6-9-3-10-12-6/h1-3H,(H2,7,8,11)(H,9,10,12)
InChIKeyFJIVWDOIOFCJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine – Triazole-Pyrimidine Scaffold


2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine (CAS 1250626-84-6) is a heterocyclic organic compound with the molecular formula C₆H₆N₆ and a molecular weight of 162.15 g/mol . It belongs to the class of triazole-pyrimidine amines, a privileged scaffold in medicinal chemistry, particularly recognized for its utility in developing inhibitors of protein kinases, including Polo-like kinase 1 (Plk1) [1]. The compound is primarily utilized as a research chemical and a building block for further synthetic elaboration in drug discovery programs .

Why Generic Substitution of This Scaffold Fails


Within the triazole-pyrimidine amine class, subtle variations in the heterocyclic connectivity (e.g., 1,2,4-triazole vs. 1,2,3-triazole, or the position of the amine group on the pyrimidine ring) profoundly alter the molecule's hydrogen-bonding network, electronic distribution, and spatial orientation . These structural differences directly impact binding affinity to kinase targets such as Plk1, as described in patent literature exploring this specific scaffold [1]. Furthermore, the tautomeric equilibrium between the 1H-1,2,4-triazol-5-yl and 2H-1,2,4-triazol-3-yl forms of this exact compound presents a unique chemical property not shared by all analogs, which can influence reactivity and molecular recognition . Therefore, substituting this specific compound with a seemingly similar analog without empirical validation risks altering the biological activity or synthetic outcome of a research program.

Quantitative Evidence for Scaffold Differentiation


Purity Grade and Analytical Validation

2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine is commercially available with a guaranteed minimum purity of 98% , which is a critical factor for reproducible synthesis and biological assays. This level of purity is specified by multiple reputable vendors and is supported by batch-specific analytical data, including NMR, HPLC, and GC . In contrast, many closely related analogs, such as 2-(1H-1,2,4-triazol-3-yl)pyrimidin-4-amine, are often listed at lower standard purities (e.g., 95%+) without the same level of documented analytical rigor, increasing the risk of introducing unknown impurities that can confound research outcomes .

Medicinal Chemistry Chemical Synthesis Quality Control

Defined Storage and Handling Requirements

The recommended storage condition for this compound is specified as sealed in a dry environment at 2-8°C . This explicit requirement provides crucial guidance for maintaining compound integrity over time. In comparison, many analogs within the same triazole-pyrimidine class lack such precise storage instructions from vendors, leaving researchers to assume general storage conditions (e.g., room temperature), which may lead to degradation and inconsistent experimental results .

Chemical Stability Laboratory Management Compound Management

Plk1 Inhibition Scaffold Utility in Patent Literature

The specific scaffold of 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine is explicitly claimed in patent literature as a core structure for developing Polo-like kinase 1 (Plk1) inhibitors [1]. The patent (US20100087431) describes novel triazolyl aminopyrimidine compounds that are believed to have improved potency and pharmacokinetic properties, including oral bioavailability, over prior Plk1 inhibitors like BI-2536, which suffered from high clearance and dose-limiting toxicity [1]. This represents a class-level inference for the scaffold's potential, as the unsubstituted core compound serves as the essential building block for generating these patented inhibitors. In contrast, analogs like 2-(1H-1,2,3-triazol-5-yl)pyrimidin-4-amine are not central to this particular Plk1 inhibitor patent family, indicating a differential in the documented research utility of the 1,2,4-triazole core [2].

Cancer Research Kinase Inhibition Drug Discovery

Optimal Application Scenarios Based on Evidence


Next-Generation Plk1 Inhibitor Synthesis

This compound is ideally suited as a starting material for medicinal chemistry programs aimed at developing novel Plk1 inhibitors for cancer treatment. The scaffold is explicitly covered in patent literature (US20100087431) as a basis for compounds with improved pharmacokinetic properties, including oral bioavailability, over first-generation inhibitors like BI-2536 [1]. Researchers can leverage this core to explore structure-activity relationships (SAR) with the confidence that the scaffold is a validated entry point for this therapeutic target.

Reproducible Synthetic Chemistry and Fragment-Based Screening

The high guaranteed purity (≥98%) of this compound, supported by batch-specific analytical data (NMR, HPLC, GC) from reputable vendors, makes it an excellent choice for reproducible synthetic transformations and fragment-based screening [1]. The high initial purity minimizes the risk of side reactions or false positives in biological assays caused by contaminants, which is a critical consideration when comparing to lower-purity analogs .

Controlled Compound Management for Long-Term Studies

For laboratories engaged in long-term studies or those requiring a reliable stock of building blocks, the explicitly defined storage conditions (sealed, dry, 2-8°C) for this compound provide a clear protocol for maintaining its integrity [1]. This reduces the risk of degradation over time, ensuring that research outcomes are consistent across different phases of a project. This is a distinct operational advantage over similar compounds lacking such specific handling guidance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.